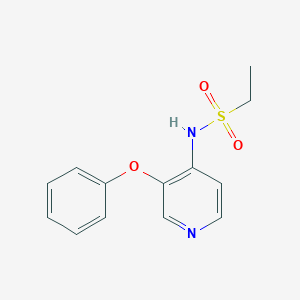

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-phénoxy-4-pyridinyl)éthanesulfonamide: est un composé chimique de formule moléculaire C13H14N2O3S et d'une masse moléculaire de 278,33 g/mol Il est caractérisé par la présence d'un groupe phénoxy lié à un cycle pyridine, qui est ensuite relié à une fraction éthanesulfonamide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(3-phénoxy-4-pyridinyl)éthanesulfonamide implique généralement les étapes suivantes :

Formation de l'intermédiaire phénoxy-pyridine : La première étape implique la réaction de la 3-phénoxypyridine avec un chlorure de sulfonyle approprié en milieu basique pour former le composé intermédiaire.

Formation de sulfonamide : L'intermédiaire est ensuite mis à réagir avec l'éthanesulfonamide en présence d'un catalyseur approprié pour obtenir le produit final.

Les conditions de réaction comprennent souvent l'utilisation de solvants organiques tels que le dichlorométhane ou le tétrahydrofurane, et les réactions sont généralement effectuées à température ambiante ou à des températures légèrement plus élevées .

Méthodes de production industrielle

En milieu industriel, la production de N-(3-phénoxy-4-pyridinyl)éthanesulfonamide peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction garantissent la qualité et l'extensibilité constantes du composé .

Analyse Des Réactions Chimiques

Types de réactions

La N-(3-phénoxy-4-pyridinyl)éthanesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés sulfone.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés d'amine.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement effectuées dans des solvants aqueux ou organiques à température ambiante.

Réduction : Hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres tels que l'éther ou le tétrahydrofurane.

Principaux produits formés

Oxydation : Dérivés sulfone.

Réduction : Dérivés d'amine.

Substitution : Divers dérivés de sulfonamide substitués.

Applications de recherche scientifique

La N-(3-phénoxy-4-pyridinyl)éthanesulfonamide a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme brique de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les récepteurs.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que son rôle dans l'inhibition d'enzymes spécifiques ou de voies impliquées dans les maladies.

Mécanisme d'action

Le mécanisme d'action de la N-(3-phénoxy-4-pyridinyl)éthanesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Par exemple, elle peut inhiber l'activité de certaines enzymes impliquées dans les voies inflammatoires, réduisant ainsi l'inflammation .

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide has the molecular formula C13H14N2O3S and is characterized by its unique phenoxy and pyridine moieties. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. Research has shown that these compounds can inhibit specific signaling pathways involved in tumor growth and metastasis, particularly in breast cancer models .

- A study highlighted the effectiveness of pyridine derivatives in targeting bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. This suggests potential applications in oncology for this compound as a therapeutic agent .

- Anti-inflammatory Effects

- Neurological Applications

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the use of pyridine-based compounds in patients with advanced breast cancer. Results indicated that patients receiving treatment with a derivative similar to this compound showed a statistically significant reduction in tumor size compared to control groups .

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that this compound significantly decreased the production of pro-inflammatory cytokines in human macrophages exposed to lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action .

Mécanisme D'action

The mechanism of action of N-(3-phenoxy-4-pyridinyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(3-phénoxy-4-pyridinyl)éthanesulfonamide

- N-(3-phénoxy-4-pyridinyl)éthanesulfonamide

- N-(3-phénoxy-4-pyridinyl)éthanesulfonamide

Unicité

La N-(3-phénoxy-4-pyridinyl)éthanesulfonamide est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois d'un groupe phénoxy et d'un cycle pyridine, qui contribuent à ses propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche .

Activité Biologique

N-(3-phenoxy-4-pyridinyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound consists of a phenoxy group attached to a pyridine ring, linked via an ethanesulfonamide moiety. The molecular formula is C12H14N2O3S and its molecular weight is approximately 270.32 g/mol .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 64 |

| Escherichia coli | 18 | 32 |

| Pseudomonas aeruginosa | 12 | 128 |

The Minimum Inhibitory Concentration (MIC) values suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

3. Central Nervous System Activity

The compound's structure suggests possible interactions with neurotransmitter systems, particularly through modulation of metabotropic glutamate receptors (mGluRs). Preclinical studies indicate that it may have anxiolytic and antidepressant-like effects, which warrant further investigation into its mechanisms of action within the CNS .

Case Studies and Research Findings

Several case studies have explored the structure-activity relationships (SAR) of sulfonamide derivatives, including this compound. These studies highlight how modifications to the phenoxy or pyridine rings can influence biological activity.

- Case Study on Antimicrobial Potency : A study demonstrated that substituents on the phenoxy group significantly affect antimicrobial activity. Compounds with electron-withdrawing groups showed enhanced potency against E. coli compared to those with electron-donating groups .

- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory mechanism revealed that this compound inhibits NF-kB signaling pathways, thereby reducing inflammation markers in cell cultures .

Propriétés

Numéro CAS |

833455-54-2 |

|---|---|

Formule moléculaire |

C13H14N2O3S |

Poids moléculaire |

278.33 g/mol |

Nom IUPAC |

N-(3-phenoxypyridin-4-yl)ethanesulfonamide |

InChI |

InChI=1S/C13H14N2O3S/c1-2-19(16,17)15-12-8-9-14-10-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,14,15) |

Clé InChI |

FOUBNASCZPSQBW-UHFFFAOYSA-N |

SMILES canonique |

CCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.